2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide
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Overview
Description
2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide is a synthetic organic compound that features a benzamide core substituted with a 2-chloro group and a pyridinylmethyl group linked to a pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent chlorination and amidation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{[2-(1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide: Lacks the methyl group on the pyrazole ring.
2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide: The pyridine ring is substituted at a different position.
2-chloro-N-{[2-(1-methyl-1H-pyrazol-5-yl)pyridin-4-yl]methyl}benzamide: The pyrazole ring is substituted at a different position.
Uniqueness
The uniqueness of 2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Synthesis
The compound features a benzamide core with a 2-chloro substituent and a pyridinylmethyl group linked to a pyrazolyl moiety. The synthesis typically involves multi-step organic reactions, including the preparation of intermediates from pyrazole and pyridine, followed by chlorination and amidation processes. Common solvents include dichloromethane or ethanol, with catalysts such as palladium or copper salts facilitating the reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering physiological responses.
- Receptor Modulation : It can bind to receptors influencing various signaling pathways, potentially leading to therapeutic effects.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Properties
Research indicates that derivatives of benzamide compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines, possibly through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, related benzamide derivatives have demonstrated cytotoxic effects against breast cancer cells, with IC50 values indicating effective concentrations .
Insecticidal and Fungicidal Effects
The compound's structural analogs have also been tested for agricultural applications. Studies have reported promising insecticidal and fungicidal activities against pests such as mosquito larvae and fungal pathogens like Pyricularia oryzae. These findings suggest that the compound could serve as a lead for developing new agrochemicals .
Case Studies
Several case studies have documented the biological effects of similar benzamide compounds:
- Antitumor Effects in Clinical Trials : A cohort study involving benzamide derivatives indicated prolonged survival in patients treated with specific dosages, suggesting potential therapeutic benefits in oncology settings .
- Neuroleptic Activity : Research on related benzamides has shown their ability to mitigate symptoms in models of psychosis, indicating potential applications in neuropharmacology .
- Toxicological Assessments : Toxicity evaluations using zebrafish embryos indicated that certain derivatives possess high toxicity levels, necessitating further structural optimization to enhance safety profiles while maintaining efficacy .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-chloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-22-11-13(10-21-22)16-8-12(6-7-19-16)9-20-17(23)14-4-2-3-5-15(14)18/h2-8,10-11H,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVMILYYWTYRRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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